(+)-Erythrartine and its oxidized derivative 11-Hydroxyerysotrine belong to the erythrinan alkaloid class, characterized by a tetracyclic framework featuring a benzyltetrahydroisoquinoline core with a distinctive C-11 oxygenation pattern. These compounds originate from phenylalanine and tyrosine precursors via the norlaudanosoline pathway—a critical branch of benzylisoquinoline alkaloid (BIA) biosynthesis. The pathway initiates with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase. Subsequent enzymatic modifications yield the erythrinan skeleton through intramolecular oxidative coupling, a reaction likely mediated by cytochrome P450 oxidases (CYP450s). The defining C-11 hydroxylation in 11-Hydroxyerysotrine occurs late in the pathway, possibly catalyzed by a specific CYP450 monooxygenase [5].
Key enzymatic steps involve:
Precursor flux is dynamically regulated. Isotopic labeling studies in related alkaloids show tyrosine contributes the N-methyl group and aromatic rings, while phenylalanine supplies the non-phenolic aryl moiety [5].
Erythrinan alkaloids exhibit restricted phylogenetic distribution, primarily within the legume genus Erythrina (Fabaceae):
Table 1: Occurrence of Erythrartine and Derivatives in Erythrina Species
Plant Species | Alkaloid Identified | Plant Part | Reference Compound | |
---|---|---|---|---|
E. poeppigiana | (+)-Erythrartine | Seeds | Cocculolidine | |
E. crista-galli | 8-Oxoerythraline epoxide | Flowers | 8-Oxo-α-erythroidine | |
E. lysistemon | Erysotrine N-oxide | Bark | Erymelanthine | |
E. mulungu | 11-Hydroxyerysotrine | Leaves | - | [5] |
Notably, cocculolidine—a structural analog with a five-membered lactone—occurs in Cocculus spp. (Menispermaceae), indicating convergent evolution in distantly related families [5].
Environmental stressors significantly alter erythrinan alkaloid yields:
Table 2: Enzymes Catalyzing Key Steps in Erythrinan Biosynthesis
Enzyme Class | Function | Gene/Protein Example | Modulating Factor | |
---|---|---|---|---|
Cytochrome P450 | C-11 Hydroxylation | CYP80-like | Light intensity | |
Short-chain dehydrogenase | Keto-group reduction | SDR110C | Methyl jasmonate | |
O-Methyltransferase | N-Methylation | OMT3 | Pathogen elicitors | |
Transaminase | Amino group transfer | GABAT2 | Squalene feeding | [4] [5] |
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